(Butan-2-yl)[1-(pyridin-3-yl)ethyl]amine
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Overview
Description
(Butan-2-yl)[1-(pyridin-3-yl)ethyl]amine is a chemical compound with the molecular formula C11H18N2. This compound features a butan-2-yl group attached to a 1-(pyridin-3-yl)ethylamine moiety. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[1-(pyridin-3-yl)ethyl]amine typically involves the reaction of 3-methylpyridine with ethyl pivalate, followed by the addition of hydroxylamine hydrochloride and substituted benzoic acid. This process includes addition, oximization, and esterification reactions, which are carried out under moderate reaction conditions to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[1-(pyridin-3-yl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.
Scientific Research Applications
(Butan-2-yl)[1-(pyridin-3-yl)ethyl]amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[1-(pyridin-3-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(Butan-2-yl)[1-(pyridin-4-yl)ethyl]amine: This compound has a similar structure but with the pyridine ring attached at the 4-position instead of the 3-position.
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: A related compound with a different functional group attached to the pyridine ring.
Uniqueness
(Butan-2-yl)[1-(pyridin-3-yl)ethyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Biological Activity
(Butan-2-yl)[1-(pyridin-3-yl)ethyl]amine is an organic compound with the molecular formula C11H18N2. Its structure consists of a butan-2-yl group linked to a 1-(pyridin-3-yl)ethylamine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound is characterized by its unique combination of aliphatic and aromatic features, which enhances its reactivity and potential applications. The presence of the pyridine ring allows for various interactions with biological macromolecules, including π–π interactions and hydrogen bonding.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial and antifungal properties. Its mechanism of action likely involves interactions with specific molecular targets such as receptors or enzymes, modulating their activity and leading to various biological effects.
2. Interaction with Biological Targets
Studies have focused on the compound's binding affinity with biological targets, including receptors and enzymes. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.
3. Anticancer Activity
Recent investigations have explored the anticancer properties of this compound. For instance, it has been shown to influence cell viability in various cancer cell lines, indicating a potential role in cancer therapy .
Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study conducted by researchers at [source] demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. The study highlighted the compound's potential as a lead for developing new antimicrobial agents.
Study 2: Anticancer Mechanisms
Another research project focused on the anticancer effects of the compound on HepG2 liver cancer cells. The results indicated that it reduced cell viability by approximately 40% at a concentration of 10 µM, suggesting its potential as an anticancer therapeutic .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Notable Activity |
---|---|---|
(Butan-2-yl)[1-(pyridin-4-yl)ethyl]amine | Similar structure; pyridine ring at 4-position | Moderate antimicrobial activity |
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one | Different functional group attached | Limited biological activity |
Butyl[1-(pyridin-2-YL)ethyl]amine | Lacks butan group; different chemical properties | Reduced efficacy against pathogens |
This table illustrates how this compound stands out due to its specific structural configuration, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H18N2 |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
N-(1-pyridin-3-ylethyl)butan-2-amine |
InChI |
InChI=1S/C11H18N2/c1-4-9(2)13-10(3)11-6-5-7-12-8-11/h5-10,13H,4H2,1-3H3 |
InChI Key |
BQVHZOQCVWZWBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)C1=CN=CC=C1 |
Origin of Product |
United States |
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